[Ir(dtbbpy)(ppy)2][PF6]

Catalog No.
S872476
CAS No.
676525-77-2
M.F
C40H40F6IrN4P
M. Wt
914 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Ir(dtbbpy)(ppy)2][PF6]

CAS Number

676525-77-2

Product Name

[Ir(dtbbpy)(ppy)2][PF6]

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate

Molecular Formula

C40H40F6IrN4P

Molecular Weight

914 g/mol

InChI

InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3

InChI Key

VCIVELSSYHAWGC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

[Ir(dtbbpy)(ppy)2][PF6] (CAS: 676525-77-2) is a premier cationic iridium(III) photoredox catalyst widely procured for visible-light-driven organic synthesis. Characterized by its heteroleptic structure combining two 2-phenylpyridine (ppy) cyclometalating ligands and a 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ancillary ligand, this complex offers a finely tuned balance of strong visible-light absorption, a long-lived triplet excited state (~0.56 µs), and highly tunable redox potentials. In industrial and academic procurement, it is prioritized over first-generation ruthenium catalysts due to its stronger reducing power and broader reaction compatibility, serving as the default catalyst for oxidative aza-Henry reactions, atom transfer radical additions (ATRA), and metallaphotoredox cross-couplings [1].

Attempting to substitute[Ir(dtbbpy)(ppy)2][PF6] with cheaper alternatives like [Ru(bpy)3]Cl2 or the unsubstituted[Ir(ppy)2(bpy)]PF6 frequently leads to process failures, depressed yields, or severe solubility limitations. The tert-butyl groups on the dtbbpy ligand are not merely structural decorations; they critically enhance the lipophilicity of the complex, ensuring complete dissolution in non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene, THF) where unsubstituted analogs precipitate or aggregate [1]. Furthermore, the thermodynamic driving force provided by its ground-state reduction potential (Ir(III)/Ir(II) at -1.51 V vs SCE) allows it to reduce challenging substrates and metal co-catalysts (such as Co(II) or Ni(II) complexes in dual catalysis) that remain completely inert when paired with standard ruthenium benchmarks [2].

Quantifiably Higher Solubility and Processability in Organic Solvents

The addition of tert-butyl groups on the bipyridine ligand fundamentally alters the solubility profile of[Ir(dtbbpy)(ppy)2][PF6] compared to its unsubstituted counterpart, [Ir(ppy)2(bpy)]PF6. While the unsubstituted complex exhibits poor solubility in low-polarity solvents, leading to heterogeneous reaction mixtures and inconsistent kinetics,[Ir(dtbbpy)(ppy)2][PF6] maintains high solubility in dichloromethane, tetrahydrofuran, and toluene [1]. This ensures homogeneous catalysis, reproducible light penetration, and scalable processability, making it a highly reliable choice for industrial photoredox workflows.

Evidence DimensionSolubility and handling in organic media
Target Compound DataHighly soluble in DCM, THF, and toluene; supports homogeneous catalysis
Comparator Or Baseline[Ir(ppy)2(bpy)]PF6 (unsubstituted analog) and [Ru(bpy)3]2+ salts
Quantified DifferenceEliminates heterogeneous aggregation in low-polarity solvents
ConditionsStandard photoredox reaction conditions in organic solvents at room temperature

Reliable solubility in organic solvents ensures uniform light irradiation and reproducible kinetics, which is critical for scaling photoredox reactions from bench to pilot scale.

Enhanced Reductive Power for Dual Catalysis

In metallaphotoredox cross-coupling, the photocatalyst must efficiently reduce the transition metal co-catalyst to sustain the catalytic cycle.[Ir(dtbbpy)(ppy)2][PF6] possesses a ground-state reduction potential (E1/2 for Ir(III)/Ir(II)) of -1.51 V vs SCE [1]. In direct contrast, the benchmark [Ru(bpy)3]2+ complex has a reduction potential of only -1.33 V vs SCE. This 180 mV difference is thermodynamically critical; studies demonstrate that[Ir(dtbbpy)(ppy)2][PF6] successfully reduces Co(II) and Ni(II) intermediates that[Ru(bpy)3]2+ cannot, enabling a broader scope of aryl-alkyl cross-couplings and allylation reactions [2].

Evidence DimensionGround-state reduction potential (M(n)/M(n-1))
Target Compound Data-1.51 V vs SCE
Comparator Or Baseline[Ru(bpy)3]2+ (-1.33 V vs SCE)
Quantified Difference180 mV stronger reducing power in the reduced state
ConditionsElectrochemical measurement in acetonitrile vs SCE

Procuring this specific iridium catalyst unlocks dual catalytic pathways (such as nickel or cobalt cross-couplings) that are thermodynamically inaccessible with cheaper ruthenium alternatives.

Extended Excited-State Lifetime for Efficient Quenching

The efficiency of a photoredox catalyst is heavily dependent on its excited-state lifetime, which dictates the probability of successful single-electron transfer before non-radiative decay occurs. [Ir(dtbbpy)(ppy)2][PF6] exhibits an excited-state lifetime of approximately 0.56 µs (560 ns)[1]. This extended lifetime provides a significantly wider temporal window for bimolecular quenching events compared to many first-generation catalysts or fluorescent organic dyes. Consequently, it allows for lower catalyst loadings (often 1-2 mol%) while maintaining high turnover frequencies in challenging transformations like atom transfer radical additions (ATRA) [2].

Evidence DimensionTriplet excited-state lifetime
Target Compound Data~560 ns (0.56 µs)
Comparator Or BaselineStandard organic photosensitizers (typically <10 ns)
Quantified DifferenceOrders of magnitude longer lifetime, ensuring efficient diffusion-controlled quenching
ConditionsDegassed acetonitrile or dichloromethane at room temperature

A longer excited-state lifetime directly translates to higher catalytic efficiency and lower required catalyst loadings, optimizing the cost-per-reaction in high-throughput environments.

Metallaphotoredox Cross-Coupling (Dual Catalysis)

Directly leveraging its -1.51 V reduction potential, this catalyst is the premier choice for pairing with nickel or cobalt co-catalysts to drive sp2-sp3 cross-couplings, where standard ruthenium catalysts fail to thermodynamically reduce the metal intermediates [1].

Atom Transfer Radical Addition (ATRA)

Utilizing its long excited-state lifetime (560 ns) and balanced redox properties, it is highly effective for the addition of haloalkanes to unactivated alkenes and alkynes, providing high yields at low catalyst loadings [2].

Oxidative Aza-Henry Reactions

Its strong oxidative quenching profile makes it a highly soluble catalyst for the coupling of N-arylamines and nitroalkanes in organic solvents, avoiding the aggregation and process inconsistency issues seen with unsubstituted analogs [3].

Late-Stage Functionalization in Drug Discovery

The high solubility imparted by the tert-butyl groups ensures that complex, lipophilic pharmaceutical intermediates can be functionalized homogeneously in solvents like DCM and THF, ensuring reproducible yields across different discovery batches [3].

Dates

Last modified: 08-16-2023

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